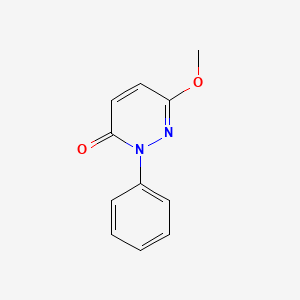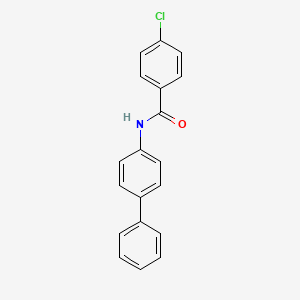![molecular formula C18H19BrN2O4 B5410256 N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5410256.png)
N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide, commonly known as BDMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDMC belongs to the class of benzimidazole derivatives that have been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant properties.
Wirkmechanismus
The mechanism of action of BDMC involves its interaction with various cellular targets, including enzymes, receptors, and signaling pathways. BDMC has been found to inhibit the activity of various enzymes, including topoisomerase II, proteasome, and histone deacetylase, which play a crucial role in cancer cell survival and proliferation. BDMC also interacts with various receptors, including estrogen receptor and androgen receptor, which are known to play a crucial role in the development and progression of breast and prostate cancer, respectively. Moreover, BDMC modulates various signaling pathways, including NF-κB and MAPK signaling pathways, which are known to play a crucial role in the regulation of inflammation and cancer cell survival.
Biochemical and Physiological Effects:
BDMC exhibits various biochemical and physiological effects, including antitumor, anti-inflammatory, and antimicrobial activities. BDMC induces cancer cell death by activating apoptotic pathways and inhibiting cell proliferation and migration. Moreover, BDMC exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. BDMC also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting DNA replication and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BDMC in lab experiments include its potent antitumor, anti-inflammatory, and antimicrobial activities, which make it a promising candidate for drug development. Moreover, BDMC exhibits synergistic activity with conventional chemotherapy and antibiotics, thereby enhancing their efficacy against drug-resistant cancer cells and bacteria. However, the limitations of using BDMC in lab experiments include its low solubility, which may affect its bioavailability and pharmacokinetics. Moreover, BDMC may exhibit off-target effects and toxicity at high doses, which may limit its clinical applications.
Zukünftige Richtungen
The future directions of BDMC research include the development of novel formulations and delivery systems to improve its solubility and bioavailability. Moreover, the identification of its specific cellular targets and mechanisms of action may help to optimize its therapeutic efficacy and minimize its off-target effects. Furthermore, the evaluation of its safety and efficacy in preclinical and clinical trials may provide valuable insights into its clinical applications and potential as a therapeutic agent.
Synthesemethoden
The synthesis of BDMC involves the reaction of 4-methoxybenzenecarboximidamide with 4-bromo-3,5-dimethylphenol and acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via nucleophilic substitution and acetylation to yield BDMC as a white crystalline solid with a melting point of 215-217°C. The purity and yield of BDMC can be improved by recrystallization and column chromatography, respectively.
Wissenschaftliche Forschungsanwendungen
BDMC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, BDMC has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. BDMC induces cancer cell death by activating apoptotic pathways and inhibiting cell proliferation and migration. Moreover, BDMC has been shown to sensitize cancer cells to chemotherapy and radiotherapy, thereby enhancing their efficacy.
In inflammation research, BDMC has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. BDMC also suppresses the activation of NF-κB and MAPK signaling pathways, which are known to play a crucial role in the regulation of inflammation.
In microbial infections research, BDMC has been found to exhibit potent antimicrobial activity against a wide range of pathogenic bacteria and fungi. BDMC inhibits the growth and biofilm formation of bacteria by disrupting their cell membrane and inhibiting their DNA replication and protein synthesis. Moreover, BDMC has been shown to exhibit synergistic activity with conventional antibiotics, thereby enhancing their efficacy against drug-resistant bacteria.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-11-8-15(9-12(2)17(11)19)24-10-16(22)25-21-18(20)13-4-6-14(23-3)7-5-13/h4-9H,10H2,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGWDWDTXGJUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[methyl(2-phenylethyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5410200.png)
![N-{3-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5410202.png)
![2-cyclohexyl-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]acetamide](/img/structure/B5410204.png)
![1'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5410206.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5410210.png)
![ethyl [(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5410211.png)
![7-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5410218.png)

![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5410239.png)
![2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5410247.png)

![3-{2-[(2,4-dichlorobenzyl)amino]-1-hydroxyethyl}phenol hydrochloride](/img/structure/B5410255.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B5410260.png)
